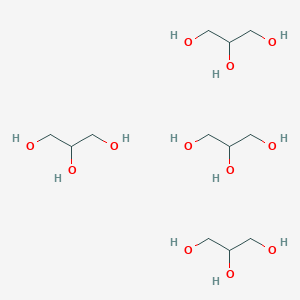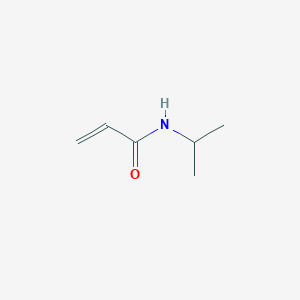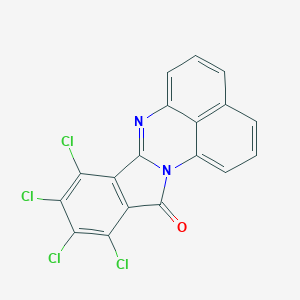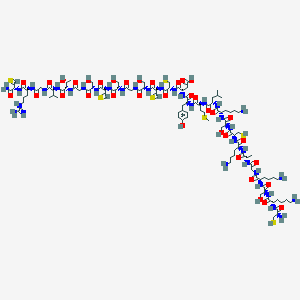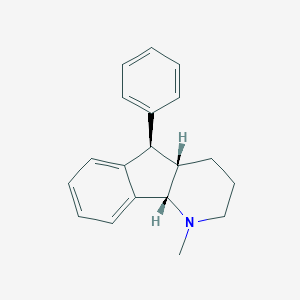
1H-Indeno(1,2-b)pyridine, 2,3,4,4a,5,9b-hexahydro-1-methyl-5-phenyl-, (+)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indeno(1,2-b)pyridine, 2,3,4,4a,5,9b-hexahydro-1-methyl-5-phenyl-, (+)- is a chemical compound that has been the focus of scientific research for its potential applications in various fields.
Mechanism Of Action
The mechanism of action of 1H-Indeno(1,2-b)pyridine, 2,3,4,4a,5,9b-hexahydro-1-methyl-5-phenyl-, (+)- is not fully understood. However, it has been found to interact with specific receptors in the body, leading to various biochemical and physiological effects.
Biochemical And Physiological Effects
1H-Indeno(1,2-b)pyridine, 2,3,4,4a,5,9b-hexahydro-1-methyl-5-phenyl-, (+)- has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune system. The compound has also been found to have neuroprotective effects, potentially making it useful in the treatment of neurological disorders.
Advantages And Limitations For Lab Experiments
One advantage of using 1H-Indeno(1,2-b)pyridine, 2,3,4,4a,5,9b-hexahydro-1-methyl-5-phenyl-, (+)- in lab experiments is its high purity and stability. However, the compound can be difficult to synthesize, and the process can be time-consuming and expensive. Additionally, the mechanism of action of the compound is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several future directions for the study of 1H-Indeno(1,2-b)pyridine, 2,3,4,4a,5,9b-hexahydro-1-methyl-5-phenyl-, (+)-. One potential area of research is the development of new synthesis methods that are more efficient and cost-effective. Another potential direction is the further investigation of the compound's mechanism of action, which could lead to the development of new therapeutic applications. Additionally, the compound could be studied in combination with other drugs or treatments to enhance its effects.
Synthesis Methods
The synthesis method of 1H-Indeno(1,2-b)pyridine, 2,3,4,4a,5,9b-hexahydro-1-methyl-5-phenyl-, (+)- involves the reaction of indole with a substituted pyridine under specific conditions. The reaction is catalyzed by a palladium catalyst, and the resulting product is then purified using chromatography. This synthesis method has been optimized to produce high yields of the desired product.
Scientific Research Applications
1H-Indeno(1,2-b)pyridine, 2,3,4,4a,5,9b-hexahydro-1-methyl-5-phenyl-, (+)- has been studied for its potential applications in various scientific research fields. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. The compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
CAS RN |
107035-07-4 |
|---|---|
Product Name |
1H-Indeno(1,2-b)pyridine, 2,3,4,4a,5,9b-hexahydro-1-methyl-5-phenyl-, (+)- |
Molecular Formula |
C19H21N |
Molecular Weight |
263.4 g/mol |
IUPAC Name |
(4aS,5R,9bS)-1-methyl-5-phenyl-2,3,4,4a,5,9b-hexahydroindeno[1,2-b]pyridine |
InChI |
InChI=1S/C19H21N/c1-20-13-7-12-17-18(14-8-3-2-4-9-14)15-10-5-6-11-16(15)19(17)20/h2-6,8-11,17-19H,7,12-13H2,1H3/t17-,18+,19+/m0/s1 |
InChI Key |
ZFTCDHKYTKCNGS-IPMKNSEASA-N |
Isomeric SMILES |
CN1CCC[C@@H]2[C@H]1C3=CC=CC=C3[C@H]2C4=CC=CC=C4 |
SMILES |
CN1CCCC2C1C3=CC=CC=C3C2C4=CC=CC=C4 |
Canonical SMILES |
CN1CCCC2C1C3=CC=CC=C3C2C4=CC=CC=C4 |
Other CAS RN |
107035-07-4 |
synonyms |
(+)-2,3,4,4a,5,9b-Hexahydro-1-methyl-5-phenyl-1H-indeno(1,2-b)pyridine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



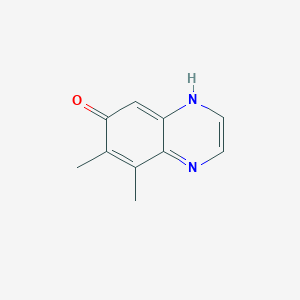
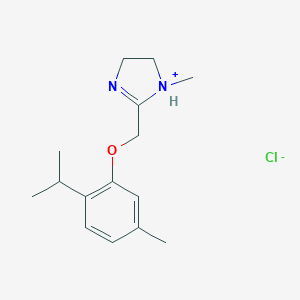
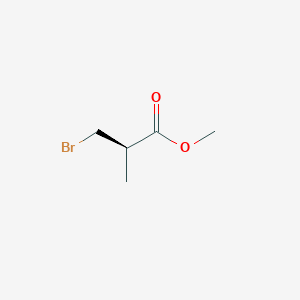
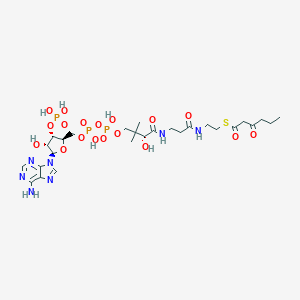
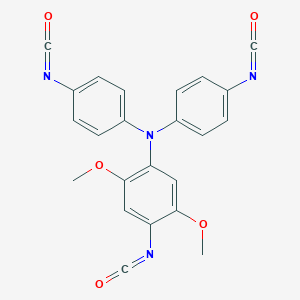
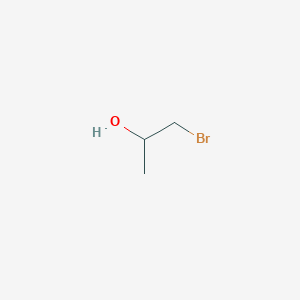
![1-Methylbenzo[e]benzimidazol-2-amine](/img/structure/B8347.png)
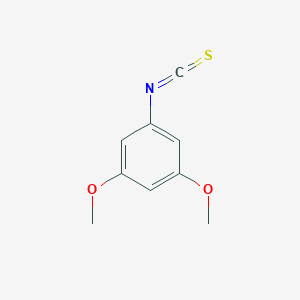
![3-[Dimethyl-[3-(2-methylprop-2-enoylamino)propyl]azaniumyl]propane-1-sulfonate](/img/structure/B8352.png)
